3,4-Dinitro-1,2-benzenedicarboxylic acid

Description

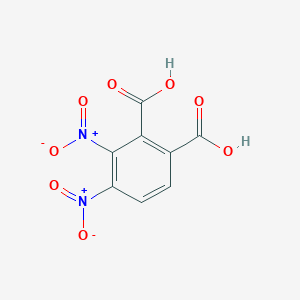

Structure

3D Structure

Properties

IUPAC Name |

3,4-dinitrophthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(9(15)16)6(10(17)18)5(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZQQLVKJQGAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595986 | |

| Record name | 3,4-Dinitrobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92971-15-8 | |

| Record name | 3,4-Dinitrobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dinitro 1,2 Benzenedicarboxylic Acid and Its Derivatives

Direct Nitration Strategies for Aromatic Dicarboxylic Acids

Direct nitration of aromatic dicarboxylic acids like phthalic acid is a primary method for producing mono-nitro derivatives. However, achieving specific dinitro isomers such as 3,4-Dinitro-1,2-benzenedicarboxylic acid via this route is synthetically challenging.

Conventional electrophilic aromatic nitration is the most common method for the synthesis of nitrophthalic acids. This approach typically involves reacting phthalic acid or, more commonly, phthalic anhydride (B1165640) with a nitrating agent, which is usually a mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction invariably produces a mixture of two isomeric products: 3-nitrophthalic acid and 4-nitrophthalic acid. youtube.comorgsyn.org The dicarboxylic anhydride group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. sciencemadness.org This deactivation makes the initial nitration require forcing conditions, and the introduction of a second nitro group is significantly more difficult.

Separation of the 3- and 4-nitro isomers is typically achieved through fractional crystallization, exploiting the different solubilities of the two compounds in water. youtube.comorgsyn.org The 4-nitro isomer is generally more soluble in water than the 3-nitro isomer. orgsyn.org

Several procedures have been documented with varying reaction conditions and yields. The choice of nitric acid concentration, from fuming to ~70%, can impact the outcome, with some reports suggesting that fuming nitric acid may lead to lower yields due to decomposition. sciencemadness.orgacs.org A patented process describes the use of highly concentrated nitric acid (at least 95% by weight) without sulfuric acid to achieve high yields of the mixed mono-nitro acids. google.com

Table 1: Conventional Nitration of Phthalic Anhydride

| Reactants | Nitrating Agent | Temperature | Products | Yield | Reference |

|---|---|---|---|---|---|

| Phthalic anhydride | Fuming HNO₃ / H₂SO₄ | 100–110°C | Mixture of 3- and 4-nitrophthalic acids | 28–31% (crude 3-nitro isomer) | orgsyn.org |

| Phthalic anhydride | 68% HNO₃ / 98% H₂SO₄ | Boiling water bath | Mixture of 3- and 4-nitrophthalic acids | Not specified | youtube.com |

| Phthalic acid | 99% HNO₃ | 70°C | Mixture of 3- and 4-nitrophthalic acids | >90% | google.com |

To circumvent the harsh acidic conditions of conventional nitration, which can be detrimental to sensitive substrates, non-acidic nitration methods have been developed. One such technique has been successfully applied to benzenedicarboxylic acid diesters. This method utilizes a combination of nitrogen dioxide (NO₂) and ozone (O₃) in an inert organic solvent, often with a catalytic amount of iron(III) chloride. This "kyodai nitration" proceeds smoothly at low temperatures (-10 to +5 °C) to yield the corresponding mononitro derivatives in good yields. A key advantage of this approach is the absence of strong acids, which prevents the hydrolytic cleavage of the ester functions, a common side reaction in mixed-acid nitration.

Multi-Step Synthesis from Precursor Aromatic Compounds

Due to the difficulty of direct dinitration, multi-step synthetic routes are generally required to produce this compound. These routes often involve creating the dinitro substitution pattern on a different benzene (B151609) precursor before forming the dicarboxylic acid.

The synthesis of this compound by further nitration of mono-nitrated phthalic acids is not a commonly reported pathway. The presence of both a carboxyl group and a nitro group on the benzene ring strongly deactivates it towards further electrophilic substitution. Introducing a second nitro group onto either 3-nitrophthalic acid or 4-nitrophthalic acid would require extremely harsh reaction conditions, which could lead to decomposition and poor yields.

An alternative approach involves the oxidation of a substituted nitronaphthalene. For instance, 3-nitrophthalic acid can be prepared by the oxidation of 1-nitronaphthalene. sciencemadness.org In principle, a dinitronaphthalene precursor could be oxidized to yield a dinitrophthalic acid, but this route's viability depends on the availability of the correct dinitronaphthalene isomer and its resistance to degradation under oxidative conditions.

A more practical and controllable approach to synthesizing this compound involves a two-step process starting from o-xylene (B151617) (1,2-dimethylbenzene). This strategy installs the nitro groups first, followed by oxidation of the methyl groups to form the carboxylic acids.

Dinitration of o-Xylene: The first step is the dinitration of o-xylene. Nitration of o-xylene with a standard mixed acid of nitric and sulfuric acid typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. researchgate.net By applying more forcing conditions (e.g., higher temperatures, stronger acid concentrations), a second nitro group can be introduced to yield 4,5-dinitro-o-xylene (also known as 1,2-dimethyl-4,5-dinitrobenzene). chemicalbook.com

Oxidation of 4,5-Dinitro-o-xylene: The second step involves the oxidation of the two methyl groups of 4,5-dinitro-o-xylene to carboxylic acids. The oxidation of alkyl side chains on an aromatic ring is a standard transformation. Various strong oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), chromic acid, or nitric acid under vigorous conditions. The oxidation of p-xylene (B151628) to terephthalic acid is a well-established industrial process and serves as a strong precedent for this type of reaction. researchgate.netmdpi.com This oxidation step converts 4,5-dinitro-o-xylene into the target molecule, this compound. One report notes the formation of 3-nitrophthalic acid by heating 3-nitro-1,2-dimethylbenzene with nitric acid in a sealed tube, which supports the feasibility of this oxidative strategy. sciencemadness.org

Table 2: Proposed Multi-Step Synthesis from o-Xylene

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | o-Xylene | Concentrated HNO₃ / H₂SO₄ (forcing conditions) | 4,5-Dinitro-o-xylene | Installation of the required dinitro substitution pattern. |

| 2 | 4,5-Dinitro-o-xylene | Strong oxidizing agent (e.g., KMnO₄, heat) | This compound | Oxidation of methyl groups to carboxylic acids. |

Synthesis of Key Derivatives and Structural Analogues

The synthesis of structural analogues of this compound provides insight into the reactivity of similarly substituted aromatic systems. For example, 1,2-dihydroxy-4,5-dinitrobenzene (dinitro catechol) has been synthesized from 1,2-dimethoxy-4,5-dinitrobenzene (B14551) by demethylation using hydrobromic acid in glacial acetic acid. prepchem.com This demonstrates a method for altering functional groups on a pre-existing 1,2-disubstituted-4,5-dinitrobenzene core.

Another relevant analogue is 4,5-difluoro-1,2-dinitrobenzene. Studies on this compound have shown that its reactions with amines lead to the nucleophilic substitution of the fluorine atoms rather than the nitro groups. researchgate.net This highlights the high reactivity of halogen substituents activated by adjacent nitro groups, a principle that could be applied in derivatization strategies.

Esterification Reactions to Form Diesters of this compound

The formation of diesters from this compound can be achieved through several established esterification methods. These reactions involve converting the two carboxylic acid groups into ester groups by reacting the diacid with an alcohol. The choice of method often depends on the stability of the reactants and the desired yield.

One of the most fundamental methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. iajpr.com This equilibrium-driven process often requires the removal of water to achieve high yields. A green chemistry approach to a similar compound, 3,5-dinitrobenzoic acid, involves direct treatment with an alcohol in the presence of a few drops of concentrated sulfuric acid under microwave-assisted conditions, suggesting a modern alternative to conventional heating. hansshodhsudha.com

For more sensitive substrates or when milder conditions are required, coupling agents are employed. A common method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com In this process, DCC activates the carboxylic acid group, facilitating its reaction with the alcohol. This reaction is typically performed in an organic solvent like dimethylformamide (DMF) at temperatures ranging from 0 to 20 °C. jocpr.com The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration.

The table below summarizes common methods applicable for the synthesis of diesters from dicarboxylic acids.

| Method | Key Reagents/Catalysts | Typical Conditions | Description |

| Fischer-Speier Esterification | Alcohol, Concentrated H₂SO₄ | Refluxing the mixture | A classic acid-catalyzed reaction where an alcohol and carboxylic acid are heated to form an ester and water. iajpr.com |

| Microwave-Assisted Esterification | Alcohol, Concentrated H₂SO₄ | Microwave irradiation | A modern, green approach that accelerates the acid-catalyzed reaction, reducing reaction times significantly. hansshodhsudha.com |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | 0-20 °C in an organic solvent (e.g., DMF) | A mild method where DCC acts as a coupling agent to facilitate ester formation, suitable for sensitive molecules. jocpr.com |

Targeted Synthesis of Related Dinitrobenzoic Acid Compounds

The synthesis of various dinitrobenzoic acid compounds is crucial for accessing a range of chemical intermediates. These syntheses typically rely on the nitration of a benzoic acid precursor or the oxidation of a dinitrotoluene.

3,5-Dinitrobenzoic Acid: This compound is commonly prepared by the nitration of benzoic acid. The reaction uses a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgchemicalbook.com The benzoic acid is first dissolved in concentrated sulfuric acid, and then fuming nitric acid is added while controlling the temperature. orgsyn.org The reaction mixture is heated to ensure the completion of the dinitration process, with yields reported between 54% and 70%. orgsyn.orgchemicalbook.com An alternative route involves the nitration of 3-nitrobenzoic acid, which can produce yields of approximately 98%. wikipedia.org

3,4-Dinitrobenzoic Acid: A patented process describes the synthesis of 3,4-dinitrobenzoic acid via the oxidation of 3,4-dinitrotoluene (B24868). google.com This method is advantageous because it selectively oxidizes the methyl group of the 3,4-dinitrotoluene isomer, even when it is part of a mixture of dinitrotoluene isomers. The reaction is carried out using nitric acid at elevated temperatures. google.com

2,5-Dinitrobenzoic Acid: The preparation of 2,5-dinitrobenzoic acid can be achieved through the nitration of o-nitrobenzoic acid. orgsyn.org This process requires the subsequent separation of the resulting isomers, which can be accomplished by fractional crystallization of their barium salts. orgsyn.org

The following table details the synthetic routes for these related dinitrobenzoic acid compounds.

| Target Compound | Starting Material | Key Reagents | Reported Yield | Reference |

| 3,5-Dinitrobenzoic Acid | Benzoic Acid | Concentrated H₂SO₄, Fuming HNO₃ | 54-70% | orgsyn.orgchemicalbook.com |

| 3,5-Dinitrobenzoic Acid | 3-Nitrobenzoic Acid | Nitrating Agent | ~98% | wikipedia.org |

| 3,4-Dinitrobenzoic Acid | 3,4-Dinitrotoluene | Nitric Acid (as oxidant) | Not specified | google.com |

| 2,5-Dinitrobenzoic Acid | o-Nitrobenzoic Acid | Nitrating Agent | Not specified | orgsyn.org |

Chemical Reactivity and Transformation Mechanisms of 3,4 Dinitro 1,2 Benzenedicarboxylic Acid

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl systems bearing strong electron-withdrawing groups. pressbooks.pub The presence of two nitro groups and two carboxylic acid groups on the 3,4-Dinitro-1,2-benzenedicarboxylic acid molecule significantly activates the aromatic ring toward attack by nucleophiles. pressbooks.pub This activation is a prerequisite for the SNAr mechanism, which typically does not occur on electron-rich aromatic rings like benzene (B151609). pressbooks.pub

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.pubnih.gov In the context of this compound, a nucleophile would attack one of the carbon atoms bearing a nitro group. This initial attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge in this complex is delocalized and stabilized by the resonance effects of the electron-withdrawing nitro groups. pressbooks.pub In the second, faster step, the leaving group—in this case, a nitro group (as a nitrite (B80452) ion)—is expelled, and the aromaticity of the ring is restored.

Recent computational and experimental studies have indicated that not all SNAr reactions proceed through a distinct two-step pathway. springernature.com Some reactions may follow a one-step, or "concerted," mechanism (cSNAr), where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. nih.govspringernature.comrsc.org The specific pathway, whether stepwise or concerted, is influenced by the stability of the potential Meisenheimer intermediate. springernature.com While specific mechanistic studies on this compound are not prevalent, the principles derived from other highly activated dinitroarenes provide a strong framework for understanding its behavior. nih.gov

The regioselectivity and rate of SNAr reactions are heavily influenced by the nature and position of substituents on the aromatic ring. For a reaction to proceed readily, an electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate. pressbooks.pub In this compound, each nitro group is ortho or para to other electron-withdrawing groups (the other nitro group and the carboxylic acid groups), which enhances the ring's electrophilicity.

The carboxylic acid groups, being electron-withdrawing, further activate the ring. The specific position of nucleophilic attack would be influenced by the combined electronic effects and steric hindrance from the bulky carboxylic acid groups. Reaction conditions also play a pivotal role. The strength of the nucleophile, the polarity of the solvent, and the reaction temperature can all affect the reaction rate and selectivity. For instance, stronger nucleophiles and polar aprotic solvents generally facilitate the formation of the charged Meisenheimer complex, accelerating the reaction.

Reduction Chemistry of Nitro Functional Groups

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org This reaction can be achieved using various reagents, most commonly through catalytic hydrogenation or with metals in an acidic medium. wikipedia.orgcsbsju.edu

The complete reduction of both nitro groups in this compound yields 3,4-diamino-1,2-benzenedicarboxylic acid. This transformation can be accomplished using standard reduction methods.

Selective reduction of one of the two nitro groups presents a greater challenge but can often be achieved by controlling reaction conditions or using specific reagents. In polynitro compounds, the least sterically hindered nitro group is typically reduced preferentially. stackexchange.com For this compound, the nitro group at the C-3 position is flanked by a hydrogen atom and a carboxylic acid group, while the nitro group at the C-4 position is between a hydrogen atom and a carboxylic acid group. Subtle differences in the steric environment could potentially allow for the selective formation of 3-amino-4-nitro-1,2-benzenedicarboxylic acid or 4-amino-3-nitro-1,2-benzenedicarboxylic acid. The Zinin reduction, which uses sulfide (B99878) or polysulfide reagents, is a classic method known for the selective reduction of one nitro group in dinitroarenes. stackexchange.comorgoreview.com

Common Reagents for Nitro Group Reduction

| Reagent System | Type | Typical Conditions |

| H₂, Pd/C, PtO₂, or Raney Ni | Catalytic Hydrogenation | Varies (pressure, temp.) |

| Fe, Sn, or Zn with HCl | Dissolving Metal Reduction | Acidic, aqueous medium |

| Sodium Hydrosulfite (Na₂S₂O₄) | Chemical Reduction | Aqueous solution |

| Tin(II) Chloride (SnCl₂) | Chemical Reduction | Acidic medium |

| Sodium Sulfide (Na₂S) | Zinin Reduction | Aqueous or alcoholic solution |

The mechanism for the reduction of aromatic nitro groups is complex and proceeds through several intermediates. While the exact pathway can vary with the reducing agent and conditions, a generally accepted sequence involves the progressive reduction of the nitrogen atom's oxidation state. orgoreview.com

The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This is followed by further reduction to a hydroxylamino group (-NHOH). Finally, the hydroxylamino intermediate is reduced to the amino group (-NH₂). wikipedia.org In dissolving metal reductions, the process involves a series of single-electron transfers from the metal surface, with protons supplied by the acidic medium. csbsju.eduyoutube.com In catalytic hydrogenation, the nitro compound is adsorbed onto the catalyst surface, where it reacts with adsorbed hydrogen atoms.

Hydrolytic Transformations of Carboxylic Acid Derivatives

The two adjacent carboxylic acid groups of this compound can readily form a cyclic anhydride (B1165640), 3,4-dinitrophthalic anhydride , upon heating. The primary hydrolytic transformation of interest is the reverse reaction: the ring-opening of this anhydride to regenerate the parent dicarboxylic acid.

Studies on the hydrolysis of the parent compound, phthalic anhydride, show that the reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons. nih.govrsc.org This is followed by the opening of the five-membered ring to yield phthalic acid. The rate of this hydrolysis is known to be pH-dependent and can be catalyzed by bases. nih.govresearchgate.net

For 3,4-dinitrophthalic anhydride, the presence of two strongly electron-withdrawing nitro groups on the aromatic ring is expected to significantly increase the electrophilicity of the carbonyl carbons. This electronic effect would make the anhydride more susceptible to nucleophilic attack by water, likely resulting in a faster rate of hydrolysis compared to unsubstituted phthalic anhydride under similar conditions. The mechanism would be analogous, involving the formation of a tetrahedral intermediate which then collapses to the dicarboxylic acid product.

Other Significant Chemical Transformations and Degradation Processes

Beyond ester hydrolysis, this compound can undergo other significant chemical transformations, primarily involving its nitro groups and the dicarboxylic acid functionality.

Reduction of Nitro Groups:

The nitro groups of this compound are susceptible to reduction. In a notable color reaction, 3,4-Dinitrophthalic acid, when heated with glucose in an aqueous sodium carbonate solution, is reduced to 3-nitro-4-hydroxylaminophthalic acid, producing a violet coloration. This indicates the selective reduction of one nitro group to a hydroxylamine.

Further reduction of nitroaromatic compounds to primary amines is a common transformation, typically achieved through catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org While specific conditions for the complete reduction of both nitro groups of this compound to form 3,4-diamino-1,2-benzenedicarboxylic acid are not detailed in the available search results, these general methods are applicable.

Formation of Isoindoline-1,3-diones (Phthalimides):

Like other phthalic acids, this compound can react with primary amines to form N-substituted phthalimides, in this case, 4,5-dinitroisoindoline-1,3-diones. This reaction typically proceeds through a dehydrative condensation. The reaction of 3,4-Dinitrophthalic acid with 2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)eth-2-ylamine in toluene (B28343) at reflux, with azeotropic removal of water, yields 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4,5-dinitroisoindoline-1,3-dione. This transformation is significant in organic synthesis for the introduction of the dinitrophthaloyl group.

The general mechanism for phthalimide (B116566) formation from phthalic acid and a primary amine involves a nucleophilic attack of the amine on one of the carboxylic acid groups, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.

Table 2: Significant Transformations of this compound

| Transformation | Reagents/Conditions | Product |

| Partial Nitro Reduction | Glucose, Na₂CO₃ (aq), Heat | 3-nitro-4-hydroxylaminophthalic acid |

| Imide Formation | Primary Amine (e.g., R-NH₂), Toluene, Reflux | 4,5-dinitro-N-substituted-isoindoline-1,3-dione |

Degradation Processes:

The degradation of this compound can be anticipated based on the known degradation pathways of similar compounds, such as other nitroaromatic compounds and phthalic acid derivatives. The degradation of nitroaromatic compounds in the environment can be initiated by the reduction of the nitro groups.

Microbial degradation of phthalic acid and its esters has been studied, and it often proceeds through initial hydrolysis of the ester linkages (if present), followed by aerobic or anaerobic degradation of the aromatic ring. For this compound, the degradation pathway would likely involve initial transformations of the nitro and carboxylic acid groups before the aromatic ring is cleaved. The high degree of oxidation and the presence of the nitro groups might make it more resistant to microbial degradation compared to unsubstituted phthalic acid. Photodegradation, involving the interaction of the molecule with light, could also contribute to its environmental fate, potentially leading to the breakdown of the aromatic ring or transformation of the substituents.

Advanced Spectroscopic and Analytical Characterization of 3,4 Dinitro 1,2 Benzenedicarboxylic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating 3,4-Dinitro-1,2-benzenedicarboxylic acid from reaction mixtures or complex samples and for its precise quantification. The polar nature of the dicarboxylic acid functional groups and the presence of nitro groups influence the choice of appropriate techniques.

Direct analysis of polar, low-volatility compounds like dicarboxylic acids by Gas Chromatography (GC) is generally not feasible. nih.govresearchgate.net Therefore, a crucial derivatization step is required to convert the carboxylic acid groups into more volatile and thermally stable esters or silyl (B83357) derivatives prior to GC-MS analysis. nih.govresearchgate.net

Common derivatization procedures for dicarboxylic acids include:

Esterification: This is typically performed using reagents like BF₃/butanol or methanol/BF₃, which convert the carboxylic acids into their corresponding butyl or methyl esters. nih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS) are used to replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov The resulting TMS derivatives are significantly more volatile and suitable for GC analysis. researchgate.net

Once derivatized, the compound can be separated on a non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase, which is chosen for its thermal stability. researchgate.net The mass spectrometer detector then provides information on the molecular weight of the derivative and its fragmentation pattern, which aids in structural confirmation and quantification. This method offers high sensitivity and specificity, with detection limits often in the picogram range. nih.gov

Table 1: GC-MS Derivatization and Analysis Parameters for Dicarboxylic Acids

| Parameter | Description |

|---|---|

| Derivatization Reagents | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), BF₃/Methanol |

| Derivative Type | Trimethylsilyl (TMS) ester, Methyl ester |

| GC Column Type | Non-polar capillary (e.g., 5% phenylmethylpolysiloxane) |

| Detection Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) for enhanced sensitivity |

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound, as it can readily handle polar and non-volatile compounds without the need for derivatization. nih.gov Reversed-phase HPLC on a C18 column is a common approach for separating such aromatic acids. researchgate.net

Detection Methods for HPLC:

UV Detection: The presence of the benzene (B151609) ring and the nitro functional groups, which act as chromophores, allows for straightforward detection using an ultraviolet (UV) detector. sielc.com The analysis is typically performed at a wavelength around 200-260 nm to achieve high sensitivity.

Fluorescence Detection: While many nitroaromatic compounds are not naturally fluorescent, their presence can be detected via fluorescence quenching. mdpi.com This indirect fluorescence detection method involves a mobile phase containing a fluorescent compound; when the nitroaromatic analyte elutes, it quenches the fluorescence, causing a negative peak that can be quantified. mdpi.comelsevierpure.com Alternatively, derivatization with a fluorescent labeling reagent can be employed to create a highly fluorescent product, enabling detection at very low concentrations. nih.gov

Quantitative NMR (qNMR): While NMR is primarily a structural elucidation tool, qNMR has emerged as a powerful method for accurate quantification. researchgate.net Following HPLC separation and fraction collection, the concentration of this compound can be determined with high precision by comparing the integral of its specific proton signals to that of a certified internal standard of known concentration. researchgate.net This method is particularly valuable for certifying reference materials.

Molecular Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. Each method provides unique information about the compound's functional groups and atomic connectivity.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the spectra are expected to be relatively simple due to the molecule's symmetry.

¹H NMR: The spectrum would show two signals corresponding to the two aromatic protons. Due to the strong electron-withdrawing effects of the two nitro groups and two carboxylic acid groups, these protons would be significantly deshielded and appear far downfield, likely in the range of 8.0-9.0 ppm. researchgate.net These two protons would appear as two distinct doublets due to coupling with each other. The acidic protons of the carboxylic acids would appear as a very broad singlet, often further downfield, though its position can be highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum is expected to display eight distinct signals: six for the aromatic carbons and two for the carboxyl carbons. The aromatic carbons typically resonate in the 120-150 ppm region, with the carbons directly attached to the electron-withdrawing nitro and carboxyl groups shifted further downfield. researchgate.netspectrabase.com The two carboxyl carbons would appear at the far downfield end of the spectrum, typically in the 165-175 ppm range.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~8.0-9.0 | 2 x Doublet |

| >10 (variable) | 2 x Broad Singlet (Carboxylic Acid) | |

| ¹³C | ~120-150 | 6 signals (Aromatic Ring) |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. wikipedia.org The spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

Key expected vibrational modes include:

O-H Stretching: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid groups.

N-O Stretching: Two very strong absorption bands are characteristic of the nitro groups. The asymmetric stretch appears in the 1500-1570 cm⁻¹ range, and the symmetric stretch is found between 1300-1370 cm⁻¹. researchgate.netorgchemboulder.com

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Table 3: Characteristic IR/Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700-1730 | Strong |

| Nitro Group | Asymmetric N-O Stretch | 1500-1570 | Very Strong |

| Nitro Group | Symmetric N-O Stretch | 1300-1370 | Very Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). researchgate.net

For this compound (molecular formula C₈H₄N₂O₈), HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for distinguishing the target compound from other potential isomers or compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common soft ionization technique used for this type of polar analyte, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-dinitrobenzoic acid |

| N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) |

X-ray Diffraction (XRD) for Single Crystal Structure Analysis

As of the current body of scientific literature, a single crystal X-ray diffraction analysis for this compound has not been reported. While X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, providing precise information on bond lengths, bond angles, and crystal packing, no such data is publicly available for this specific isomer. nih.govnih.govwikipedia.org

For related compounds, such as adducts of 3-nitrophthalic acid, crystallographic studies have been conducted. For instance, a 1:1 molecular adduct of 3-nitrophthalic acid with 3-methyl-4-nitropyridine (B157339) N-oxide was synthesized and its structure determined by X-ray single-crystal analysis. researchgate.net This study revealed details of the molecular conformation and the hydrogen bonding interactions within the crystal lattice. researchgate.net However, this information is not directly transferable to the unsubstituted this compound.

The general process of single crystal X-ray diffraction involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.govnih.gov Without experimental data from such an analysis for this compound, key structural parameters remain undetermined.

Table of Crystallographic Data for a Related Compound (3-nitrophthalic acid · 3-methyl-4-nitropyridine N-oxide adduct) researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6076(15) |

| b (Å) | 7.8180(16) |

| c (Å) | 14.546(3) |

| α (°) | 93.90(3) |

| β (°) | 97.21(3) |

| γ (°) | 114.43(3) |

| Volume (ų) | 774.6(3) |

| Z | 2 |

Development of Novel Analytical Methodologies for Dinitrobenzenedicarboxylic Acids

The development of novel analytical methodologies specifically for the comprehensive analysis of dinitrobenzenedicarboxylic acids is an area with limited specific research. However, established analytical techniques for dicarboxylic acids and nitroaromatic compounds can be adapted and optimized for this class of molecules.

High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of isomers of related compounds, such as nitrophthalic acids. For example, isomers of nitrophthalic acid have been successfully separated using mixed-mode chromatography, which combines reverse-phase and anion-exchange mechanisms. sielc.com Specialized columns, such as those utilizing hydrogen bonding as the primary separation mechanism, have also been employed for the separation of phthalic acid isomers. sielc.com These approaches could likely be adapted for the separation of dinitrobenzenedicarboxylic acid isomers.

A patented process for separating mixtures of 3- and 4-nitrophthalic acid involves a stepwise treatment with a base in an aqueous-organic medium to precipitate the isomers as salts at different pH values. google.comgoogle.com This suggests that differences in the acidity and solubility of dinitrobenzenedicarboxylic acid isomers could be exploited for their separation on a preparative scale.

Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for the selective analysis of dicarboxylic acids. researchgate.netnih.gov This technique offers high specificity and sensitivity, allowing for the quantification of isomers even in complex matrices. The development of an LC-MS/MS method for dinitrobenzenedicarboxylic acids would involve optimizing the chromatographic separation and the mass spectrometric parameters, such as ionization mode and fragmentation transitions, to achieve the desired selectivity and sensitivity.

Other analytical techniques that have been applied to dicarboxylic acids in general include ion chromatography and thin-layer chromatography. nih.govuzh.ch While not novel, these methods could be optimized for the routine analysis of dinitrobenzenedicarboxylic acids.

Table of Analytical Techniques for Related Compounds

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation of nitrophthalic acid isomers | sielc.com |

| Mixed-Mode Chromatography | Separation of nitrophthalic acid isomers | sielc.com |

| Hydrogen Bonding Chromatography | Separation of phthalic acid isomers | sielc.com |

| pH-Controlled Precipitation | Separation of 3- and 4-nitrophthalic acid | google.comgoogle.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Selective analysis and quantification of dicarboxylic acids | researchgate.netnih.gov |

| Ion Chromatography | Determination of dicarboxylic acids in air samples | uzh.ch |

| Thin-Layer Chromatography | Separation of dicarboxylic acids | nih.gov |

Theoretical and Computational Chemistry of 3,4 Dinitro 1,2 Benzenedicarboxylic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricate details of molecular systems. For 3,4-Dinitro-1,2-benzenedicarboxylic acid, DFT allows for a detailed examination of its electronic characteristics and reactivity, which are largely dictated by the presence of four electron-withdrawing groups on the benzene (B151609) ring.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by a significant redistribution of electron density due to the strong electron-withdrawing nature of the two nitro (-NO2) groups and two carboxylic acid (-COOH) groups. This leads to a highly electron-deficient aromatic ring.

Molecular orbital analysis, a key component of DFT studies, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In nitroaromatic compounds, the LUMO energy (ELUMO) is a particularly important descriptor, as it relates to the molecule's electrophilicity and susceptibility to nucleophilic attack. mdpi.comacs.org For dinitro aromatic compounds, ELUMO has been shown to be a key parameter in predicting their toxic mechanisms, which are often linked to their high electrophilic nature. mdpi.com While specific DFT calculations for this compound are not widely published, data from related nitroaromatic compounds can provide valuable context.

Table 1: Representative Frontier Orbital Energies for Related Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| S-trans-1,3-butadiene | -6.23 | -0.61 | 5.62 |

Note: Data derived from a computational study on (1E,3E)-1,4-dinitro-1,3-butadiene illustrates how the introduction of nitro groups lowers both HOMO and LUMO energies and reduces the energy gap, thereby increasing reactivity. nih.gov A similar trend would be expected for this compound.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. This allows for the prediction of reaction mechanisms and the calculation of activation energy barriers, providing insight into reaction kinetics. researchgate.netresearchgate.net

For a molecule like this compound, computational studies could explore various reactions, such as:

Nitro group reduction: A common reaction for nitroaromatics, which is a key step in both their synthesis of amines and their biological activation into toxic metabolites. oup.com

Decarboxylation: The loss of carbon dioxide from the carboxylic acid groups, typically under thermal stress.

Nucleophilic aromatic substitution: Reactions where a nucleophile replaces one of the substituents on the aromatic ring.

By modeling these pathways, researchers can determine the most energetically favorable routes. For instance, in studies of other complex organic reactions, DFT has been used to calculate the Gibbs free energy (ΔG) and enthalpy (ΔH) for each step, confirming which products are thermodynamically favored. researchgate.netresearchgate.net A similar approach for this compound would elucidate its degradation pathways or its potential for chemical modification.

Aromaticity and Stability Assessments

Aromaticity is a key concept linked to the stability of cyclic molecules. Computational methods can quantify the degree of aromaticity, for example, through the Harmonic Oscillator Model of Aromaticity (HOMA) index. scielo.org.za The introduction of multiple electron-withdrawing substituents on the benzene ring of this compound is expected to influence its aromatic character.

Generally, a loss of aromaticity can correlate with a decrease in the stability of the parent molecule but an increase in the stability of radicals formed from it. scielo.org.za This has implications for its antioxidant or radical-scavenging potential.

Kinetic stability is also directly related to the HOMO-LUMO gap discussed previously. A larger energy gap indicates higher stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov The presence of four strong deactivating groups on the benzene ring likely results in a relatively small HOMO-LUMO gap for this compound, suggesting it is a kinetically reactive molecule. Aromaticity can also play a crucial role in stabilizing the transition states of certain reactions, thereby promoting specific mechanistic pathways. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis. This involves exploring the different spatial arrangements of the molecule that can be achieved through the rotation of its single bonds.

The key areas of flexibility in this compound are the rotations of the two carboxylic acid groups and the two nitro groups relative to the plane of the benzene ring. MD simulations can reveal:

The most stable (lowest energy) conformations of the molecule.

The energy barriers between different conformations.

The influence of the solvent on conformational preference.

The extent of intramolecular hydrogen bonding, for example, between an adjacent carboxylic acid group and a nitro group.

Studies on other substituted benzoic acids have shown that the orientation of the carboxylic group is influenced by interactions with adjacent substituents. researchgate.net Similarly, MD simulations of benzenedicarboxylic acids have been used to model their self-assembly and the formation of hydrogen-bonded networks. acs.orgresearchgate.net For this compound, MD simulations would provide a dynamic picture of its structural behavior, which is essential for understanding how it interacts with other molecules, such as receptors in a biological system or other monomers in a crystal lattice. ucl.ac.uknih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for Nitroaromatic Compounds

Quantitative Structure-Reactivity Relationships (QSRR), and the closely related Quantitative Structure-Activity Relationships (QSAR), are computational models that aim to correlate the chemical structure of compounds with their reactivity or biological activity. uliege.benih.gov These models are extensively used for nitroaromatic compounds to predict properties like toxicity, mutagenicity, and environmental fate. mdpi.comnih.govresearchgate.net

The development of a QSRR/QSAR model involves calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed property. oup.com

For nitroaromatic compounds, key molecular descriptors often include:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electrophilicity of the molecule. A lower ELUMO is often correlated with higher toxicity for dinitroaromatics. mdpi.comacs.org

Log Kow (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its transport and accumulation in biological systems. acs.org

Dipole Moment and Partial Atomic Charges: Describe the electrostatic properties of the molecule, which are crucial for intermolecular interactions. researcher.life

Molecular Connectivity Indices: Topological descriptors that encode information about the size, shape, and branching of the molecule. researchgate.net

Given its structure, a QSRR model for this compound would likely rely heavily on descriptors related to its high electrophilicity (due to the nitro groups) and its polarity and hydrogen-bonding capacity (due to the carboxylic acid groups) to predict its reactivity and potential biological effects. mdpi.comresearcher.life

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dinitrobenzene |

| S-trans-1,3-butadiene |

| (1E,3E)-1,4-dinitro-1,3-butadiene |

| Carbon dioxide |

| Benzoic acid |

| 3-nitrobenzoic acid |

Research Applications of 3,4 Dinitro 1,2 Benzenedicarboxylic Acid in Advanced Materials and Catalysis

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

A comprehensive search of scientific literature and chemical databases did not yield specific examples of 3,4-Dinitro-1,2-benzenedicarboxylic acid being utilized as an organic linker in the synthesis of metal-organic frameworks or coordination polymers. Research in this field has explored a variety of other substituted benzenedicarboxylic acids, but studies detailing the design, synthesis, porosity, or functionalization of frameworks based on this specific dinitro isomer are not present in the available literature.

There are no published findings on the design and synthesis of coordination architectures using this compound as a ligand.

As no MOFs have been synthesized using this specific linker, there is no research to report on the exploration of their potential porosity or functionalization.

Integration into Advanced Polymer Systems for Specific Chemical Properties

The most plausible application for this compound is as a monomer for the synthesis of advanced polymers, particularly high-performance polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu

The synthesis of polyimides is a well-established process, typically involving a two-step method. vt.eduvt.edu First, a dianhydride is reacted with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is cyclized through thermal or chemical means to form the final, insoluble, and infusible polyimide. vt.edu

For integration into a polymer chain, this compound would first be converted to its corresponding dianhydride, 3,4-dinitrophthalic anhydride (B1165640). This dianhydride could then be reacted with various aromatic diamines to produce a range of polyimides. The properties of the resulting polymer would be heavily influenced by the structure of both the dianhydride and the diamine monomers.

A key synthetic route for a related class of polymers, polyetherimides, involves the nucleophilic displacement of a nitro group on a phthalimide (B116566) monomer by an aromatic diol. researchgate.net This process, known as nitro displacement polymerization, is particularly effective for monomers like 4-nitrophthalic anhydride. researchgate.net It is conceivable that a similar strategy could be employed with 3,4-dinitrophthalic anhydride, where the two nitro groups would serve as reactive sites for forming ether linkages, potentially leading to cross-linked or highly functionalized polymer structures. The presence of two nitro groups could influence the polymer's solubility, thermal behavior, and mechanical properties.

Table 1: Potential Monomers for Polyimide Synthesis

| Monomer Type | Compound Name | Role in Polymerization |

|---|---|---|

| Dianhydride | 3,4-Dinitrophthalic anhydride | Provides the imide functionality and dinitro substitution. |

| Diamine | Various Aromatic Diamines | Reacts with the dianhydride to form the polymer backbone. |

Design and Synthesis of Novel Organic Building Blocks for Chemical Research

While nitro-containing compounds are widely recognized as versatile building blocks in modern organic synthesis due to the reactivity of the nitro group, there is a lack of specific published research detailing the use of this compound as a starting material for the design and synthesis of novel organic building blocks. nih.govresearchgate.net

Environmental Fate and Degradation Mechanisms of 3,4 Dinitro 1,2 Benzenedicarboxylic Acid Analogues

Abiotic Degradation Pathways

Abiotic degradation involves chemical transformations that occur without the intervention of living organisms. For analogues of 3,4-Dinitro-1,2-benzenedicarboxylic acid, the primary abiotic pathways are hydrolysis and photolysis, which are crucial in determining the compound's persistence and transformation in environmental systems.

Hydrolytic Transformations in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For derivatives of this compound, such as its esters or amides, hydrolysis is a significant transformation pathway. youtube.com The susceptibility of these derivatives to hydrolysis is a key factor in their environmental persistence.

Research on analogues like 3,5-dinitrobenzoic acid esters has indicated a notable susceptibility to hydrolysis. researchgate.net Similarly, amide isosteres of dinitrobenzoates are also subject to hydrolytic cleavage, although the rates may differ from their ester counterparts. researchgate.net This process typically involves the nucleophilic attack of water on the carbonyl carbon of the ester or amide group, leading to the formation of the parent carboxylic acid (this compound) and the corresponding alcohol or amine. youtube.com The rate of hydrolysis can be influenced by environmental factors such as pH and temperature. Generally, the reaction can be catalyzed by either acids or bases. youtube.com

Table 1: Hydrolytic Susceptibility of Dinitrobenzoic Acid Analogues This table is based on findings for 3,5-dinitrobenzoic acid derivatives and is illustrative of potential pathways for analogues of this compound.

| Derivative Type | Susceptibility to Hydrolysis | Primary Products | Reference |

|---|---|---|---|

| Esters | Considered susceptible in aqueous environments. | Parent Dinitrobenzoic Acid + Alcohol | researchgate.net |

| Amides | Also susceptible, though reactivity may differ from esters. | Parent Dinitrobenzoic Acid + Amine | researchgate.net |

Photochemical Degradation Processes in Environmental Systems

Photochemical degradation, or photolysis, involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, this is a critical environmental degradation route.

Studies on analogous compounds provide insight into potential photochemical pathways. The photolysis of 2,4-dinitroanisole, for instance, results in photodegradable intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. nih.gov Research on other nitrophenols has shown that phototransformation can lead to the formation of by-products like benzoquinone, 4-nitrocatechol, and nitrohydroquinone. researchgate.net Furthermore, the photodegradation of the basic phthalic acid structure can proceed through intermediates like o-phthalic anhydride (B1165640). frontiersin.org These findings suggest that the photochemical degradation of this compound likely involves hydroxylation of the aromatic ring, transformation or removal of the nitro groups, and potential cleavage of the dicarboxylic acid structure.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a fundamental process for the removal of xenobiotic compounds from the environment. The presence of both nitro groups and a phthalic acid structure makes the biodegradation of this compound a complex, multi-step process.

Microbial Biodegradation Studies in Aquatic and Soil Ecosystems

Microbial degradation is considered the most effective means of eliminating phthalate (B1215562) isomers and nitrophenols from the environment. nih.govnih.gov While the nitro groups tend to make aromatic compounds more recalcitrant to degradation, numerous microbial species have evolved pathways to metabolize them. researchgate.net

Biodegradation of dinitrophenols (DNPs) has been observed in both soil and water, though it can be a slow process. nih.gov The effectiveness of microbial degradation often depends on the concentration of the compound, as high levels may be toxic to the microorganisms. nih.gov For the phthalate portion of the molecule, various bacterial strains have been identified that can utilize phthalate isomers as a source of carbon and energy. nih.gov Degradation typically begins with the hydrolysis of ester bonds (if present), followed by the metabolic breakdown of the phthalate structure. nih.gov Genera such as Pseudomonas, Arthrobacter, and Bacillus have been noted for their ability to degrade phthalic acid and terephthalic acid. nih.govscielo.org.za

Table 2: Microorganisms Involved in the Degradation of Analogue Compounds This table summarizes microbial genera known to degrade structural components analogous to this compound.

| Microorganism Genus | Analogue Compound Class Degraded | Environment | Reference |

|---|---|---|---|

| Pseudomonas | Phthalate Isomers, 4-Nitrotoluene | Soil, Water | nih.govnih.gov |

| Arthrobacter | Terephthalic Acid | Sludge | scielo.org.za |

| Bacillus | Terephthalic Acid | Soil | scielo.org.za |

| Rhodococcus | Nitrophenols | Contaminated Soil | researchgate.net |

| Burkholderia | Dinitrotoluene | Soil | nih.gov |

| Actinomyces, Bacteroides, Clostridium | Dinitropyrrole (Nitroreduction) | Intestinal | nih.gov |

Identification and Characterization of Enzymatic Degradation Pathways

The microbial breakdown of compounds like this compound is driven by specific enzymes. The degradation pathways for its structural analogues involve two main types of enzymatic reactions: those that act on the phthalate backbone and those that transform the nitro groups.

Enzymes Acting on the Phthalate Structure : For phthalate esters, the initial step is hydrolysis by esterases to form phthalic acid. nih.gov Subsequently, dioxygenases play a crucial role in aerobic degradation by introducing hydroxyl groups onto the aromatic ring, which destabilizes it and prepares it for cleavage. nih.govnih.gov In anaerobic conditions, the pathway is different, often involving activation by CoA ligases or transferases followed by decarboxylation. nih.gov

Enzymes Acting on Nitro Groups : A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group. This is catalyzed by nitroreductases , which can reduce -NO₂ groups to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups. nih.govnih.gov This reduction is critical as it often makes the aromatic ring more susceptible to subsequent oxidative attack and cleavage. nih.gov Other enzymes, such as laccases and peroxidases , have a broad substrate range and can degrade various phenolic compounds that may be formed as intermediates during the degradation process. encyclopedia.pubmdpi.com

Investigation of Degradation Metabolites and Intermediates

The identification of metabolites is key to understanding degradation pathways. Based on studies of analogous compounds, several potential intermediates in the degradation of this compound can be proposed.

The reduction of the nitro groups would likely lead to the formation of 3-amino-4-nitro-1,2-benzenedicarboxylic acid , 3-nitro-4-amino-1,2-benzenedicarboxylic acid , and subsequently 3,4-diamino-1,2-benzenedicarboxylic acid . This is inferred from the stepwise reduction of dinitroanisole to diaminoanisole. nih.gov

The enzymatic attack on the phthalate ring structure, as seen in phthalate degradation, often converges on key intermediates like 3,4-dihydroxybenzoic acid (protocatechuic acid) after initial hydroxylation and subsequent reactions. nih.gov This suggests that dihydroxylated dinitro-benzenedicarboxylic acid could be an intermediate, preceding the opening of the aromatic ring. The parent phthalic acid structure, 1,2-Benzenedicarboxylic acid , is also a plausible metabolite if the nitro groups are removed early in the pathway. researchgate.net

Table 3: Potential Degradation Metabolites of this compound Based on Analogue Studies

| Metabolite/Intermediate | Precursor/Analogue Compound | Degradation Pathway | Reference |

|---|---|---|---|

| Amino-nitro-benzenedicarboxylic acid | Dinitroaromatics (e.g., 2,4-Dinitroanisole) | Biotic (Nitroreduction) | nih.gov |

| Diamino-benzenedicarboxylic acid | Dinitroaromatics (e.g., 2,4-Dinitroanisole) | Biotic (Nitroreduction) | nih.gov |

| Dihydroxy-dinitro-benzenedicarboxylic acid | Phthalate Isomers | Biotic (Dioxygenation) | nih.gov |

| 1,2-Benzenedicarboxylic acid (Phthalic acid) | 4-Chlorobiphenyl | Biotic | researchgate.net |

| 2,4-Dinitrophenol | 2,4-Dinitroanisole | Abiotic (Photolysis) | nih.gov |

| Nitrocatechols | Nitrophenols | Abiotic (Photolysis) | researchgate.net |

Assessment of Environmental Persistence and Transformation Kinetics

The presence of multiple nitro groups on an aromatic ring is known to significantly influence a compound's susceptibility to microbial degradation. Generally, an increase in the number of nitro substituents enhances the compound's recalcitrance. The strong electron-withdrawing nature of nitro groups makes the aromatic ring less susceptible to oxidative attack by microbial enzyme systems, which is a common initial step in the degradation of aromatic compounds.

Studies on related compounds support this expectation of high persistence. For instance, 2,4,6-trinitrobenzoic acid has been noted for its resistance to biodegradation, suggesting it is not an important environmental fate process for this compound. nih.gov Similarly, many dinitroaromatic compounds are known to be recalcitrant to biological transformation. cswab.org While some microorganisms, particularly fungi like Phanerochaete chrysosporium, have demonstrated the ability to degrade certain dinitrotoluenes, the degradation pathways for dinitro-substituted carboxylic acids are not well-established. researchgate.netnih.gov

The transformation of nitroaromatic compounds in the environment can occur through both biotic and abiotic pathways. Anaerobic bacteria, for example, are capable of reducing nitro groups to amino groups, which can be a critical first step in the degradation cascade. nih.gov However, the complete mineralization of highly nitrated compounds is often slow and incomplete. Abiotic processes such as photolysis may contribute to the transformation of nitroaromatics, but the extent to which this would affect a dicarboxylic acid derivative like this compound is unknown. researchgate.net

Given the high water solubility expected for a dicarboxylic acid, mobility in the environment is a potential concern. The Safety Data Sheet for 3,5-Dinitrobenzoic acid, an isomer, indicates that it is soluble in water and likely to be mobile in the environment, while also suggesting that persistence is unlikely based on this solubility. fishersci.com However, this is a general statement and does not appear to be based on specific degradation studies. The actual environmental persistence will be a balance between its mobility and its inherent resistance to degradation. Without experimental data, it is difficult to determine which factor would be dominant for this compound.

The following table summarizes the inferred environmental persistence and potential transformation mechanisms for dinitroaromatic carboxylic acids, based on the limited available information for analogous compounds. It is important to note that these are expected behaviors and have not been experimentally verified for this compound itself.

| Attribute | Expected Behavior for Dinitroaromatic Carboxylic Acids | Basis of Assessment |

|---|---|---|

| Biodegradation Potential | Low to Very Low | General recalcitrance of multi-nitrated aromatic compounds; specific data on 2,4,6-trinitrobenzoic acid suggests resistance to microbial attack. nih.govcswab.org |

| Primary Biotic Transformation | Potential for anaerobic reduction of nitro groups to amino groups. | Known microbial pathways for other nitroaromatic compounds. nih.gov |

| Primary Abiotic Transformation | Photolysis may contribute to degradation, but its significance is unquantified. | Photodegradation is a known transformation pathway for some nitroaromatics like TNT. researchgate.net |

| Environmental Mobility | High potential in aqueous systems. | Expected high water solubility due to the presence of two carboxylic acid functional groups. fishersci.com |

| Overall Persistence | Likely to be persistent due to high resistance to biodegradation, despite potential mobility. | Inference based on the chemical structure and data from analogous recalcitrant compounds. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dinitro-1,2-benzenedicarboxylic acid?

- Methodology : The compound can be synthesized via nitration of 1,2-benzenedicarboxylic acid (phthalic acid) using a mixed acid system (HNO₃/H₂SO₄) under controlled temperature. The nitro groups are introduced at the 3- and 4-positions of the benzene ring. Purification typically involves recrystallization from polar aprotic solvents. Structural confirmation requires NMR (¹H/¹³C) and FT-IR spectroscopy to verify the positions of nitro and carboxyl groups .

Q. How can solubility data for this compound be experimentally determined?

- Methodology : Use a dynamic method with laser monitoring to measure solubility in organic solvents (e.g., esters, ethers, ketones) across a temperature gradient. Data consistency can be validated by fitting results to thermodynamic models like the modified Apelblat equation. For example, Wang et al. applied this approach to the structurally similar 3-nitro-1,2-benzenedicarboxylic acid, achieving <5% error in back-calculated solubilities .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; FT-IR to identify nitro (∼1520 cm⁻¹) and carboxyl (∼1700 cm⁻¹) functional groups.

- Chromatography : HPLC with UV detection for purity assessment.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (C₈H₄N₂O₈, 256.13 g/mol) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC and track nitro group reduction using UV-Vis spectroscopy. Stability trends can be compared to related compounds like 4-chloro-1,2-benzenedicarboxylic acid, where electron-withdrawing substituents enhance thermal resistance .

Q. How should researchers address discrepancies in solubility data across studies?

- Methodology : Evaluate experimental variables such as solvent purity, temperature calibration, and equilibration time. For instance, Wang et al. reported <5% error in solubility measurements by standardizing laser-monitoring protocols. Cross-validate results using multiple techniques (e.g., gravimetric analysis) and apply statistical tools like root-mean-square deviation (RMSD) to quantify consistency .

Q. What experimental designs are suitable for assessing the phytotoxicity of this compound?

- Methodology : Adapt pot-based assays used for 1,2-benzenedicarboxylic acid derivatives. Expose model plants (e.g., Vigna angularis) to graded concentrations (0.1–10 mM) and measure root elongation, biomass, and chlorophyll content. Include controls with structurally similar non-toxic acids (e.g., hemipinic acid) to isolate nitro-specific effects .

Q. What strategies are effective for synthesizing derivatives of this compound?

- Methodology :

- Halogenation : Electrophilic substitution using Cl₂ or SOCl₂ to introduce chloro groups at available ring positions.

- Esterification : React with alcohols (e.g., methanol, ethanol) under acidic catalysis to produce diester derivatives.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) to convert nitro groups to amines, enabling further functionalization. Reference protocols for 4-chloro-1,2-benzenedicarboxylic acid synthesis for optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.